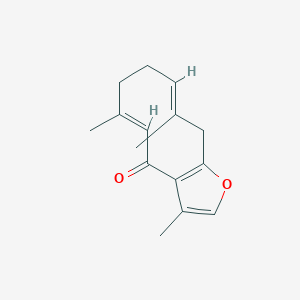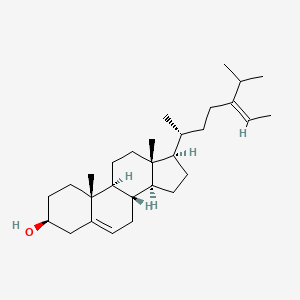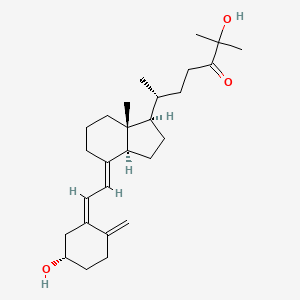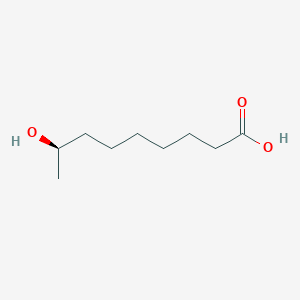
Furanodienone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furanodienone is a bioactive furanosesquiterpenoid compound primarily derived from the rhizomes of Curcuma species, such as Curcuma wenyujin and Curcuma zedoaria . It belongs to the class of furanogermacranes and is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furanodienone can be synthesized through various synthetic routes. One common method involves the cyclization of germacrone, a precursor sesquiterpene, under acidic conditions . The reaction typically requires the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound often involves the extraction and isolation from natural sources, particularly the rhizomes of Curcuma species. The extraction process includes solvent extraction, followed by chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Furanodienone undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield dihydrothis compound using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the furan ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: this compound epoxide.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Biology: It exhibits significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects
Medicine: this compound has shown promise as a potential therapeutic agent for the treatment of various cancers, including lung cancer and breast cancer It induces apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy
Mechanism of Action
Furanodienone exerts its effects through multiple molecular targets and pathways:
Apoptosis Induction: this compound induces apoptosis in cancer cells by activating caspase-9 and caspase-3, leading to programmed cell death
Cell Cycle Arrest: It causes cell cycle arrest at the G0/G1 phase by downregulating cyclin D1 and cyclin-dependent kinase 4 (CDK4) and upregulating CDK inhibitor p21Cip1.
Signaling Pathways: this compound interferes with the EGFR/HER2 signaling pathway, leading to decreased phosphorylation of EGFR, HER2, Akt, and Gsk3β.
Comparison with Similar Compounds
Furanodienone is unique among furanosesquiterpenoids due to its specific biological activities and molecular targets. Similar compounds include:
Curdione: Another furanosesquiterpenoid with anticancer and anti-inflammatory properties.
Curcumol: Known for its antimicrobial and anticancer activities.
Germacrone: A precursor sesquiterpene that can be cyclized to form this compound.
This compound stands out due to its ability to induce apoptosis and cell cycle arrest through specific molecular pathways, making it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C15H18O2 |
|---|---|
Molecular Weight |
230.3 g/mol |
IUPAC Name |
(5E,9E)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one |
InChI |
InChI=1S/C15H18O2/c1-10-5-4-6-11(2)8-14-15(13(16)7-10)12(3)9-17-14/h6-7,9H,4-5,8H2,1-3H3/b10-7+,11-6+ |
InChI Key |
XVOHELPNOXGRBQ-NXAIOARDSA-N |
SMILES |
CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C |
Isomeric SMILES |
C/C/1=C\C(=O)C2=C(C/C(=C/CC1)/C)OC=C2C |
Canonical SMILES |
CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C |
Synonyms |
furanodienone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B1239011.png)



![(2S)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one](/img/structure/B1239015.png)
![2-[[Oxo-(5-propyl-3-isoxazolyl)methyl]amino]benzoic acid methyl ester](/img/structure/B1239016.png)







